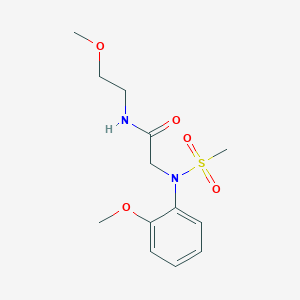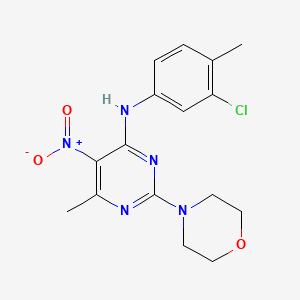![molecular formula C24H22N2O B3969572 3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B3969572.png)
3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one
Übersicht
Beschreibung
3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one, also known as DMBP, is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes or signaling pathways involved in cancer growth, inflammation, and viral replication. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis. Moreover, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. Moreover, this compound has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which may protect cells from oxidative stress. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one in lab experiments is its relatively low toxicity compared to other anticancer and anti-inflammatory agents. Moreover, this compound has been shown to exhibit high selectivity towards cancer cells, which may reduce the risk of side effects. However, one limitation of using this compound is its moderate solubility in water, which may limit its bioavailability and require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for the research on 3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one. One direction is to optimize the synthesis method to increase the yield and purity of the final product. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Finally, the development of this compound derivatives with improved pharmacokinetic properties and efficacy may enhance its therapeutic potential in the future.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one has been shown to exhibit promising biological activities, including anticancer, anti-inflammatory, and antiviral properties. In particular, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models of rheumatoid arthritis. Additionally, this compound has been found to inhibit the replication of dengue virus and herpes simplex virus.
Eigenschaften
IUPAC Name |
3,3-dimethyl-5-pyridin-3-yl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-24(2)12-18-22(20(27)13-24)21-17-8-4-3-6-15(17)9-10-19(21)26-23(18)16-7-5-11-25-14-16/h3-11,14,23,26H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXLOOHPFLBWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2C5=CN=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-dimethyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969499.png)
![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3969512.png)
![1-[1-(4-fluorobenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3969518.png)
![5-chloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3969530.png)
![4,4'-[(4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3969536.png)

![1-[1-(4-methoxybenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine trifluoroacetate](/img/structure/B3969541.png)
![propyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3969549.png)
![3-fluoro-5-methyl-11-oxo-5,6,6a,11-tetrahydroisoindolo[2,1-a]quinoline-10-carboxylic acid](/img/structure/B3969552.png)
![N-[3-(4-ethoxyphenyl)-3-oxopropyl]phenylalanine](/img/structure/B3969557.png)
![2-[(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetamide](/img/structure/B3969564.png)
![1-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}azepane trifluoroacetate](/img/structure/B3969569.png)
